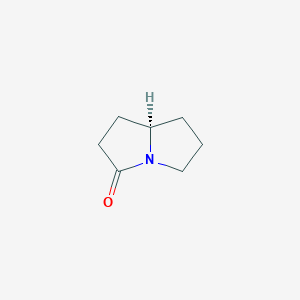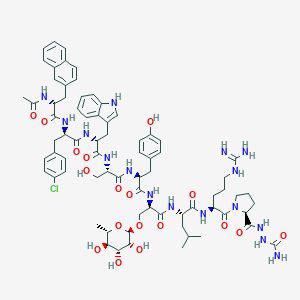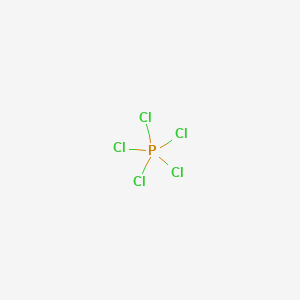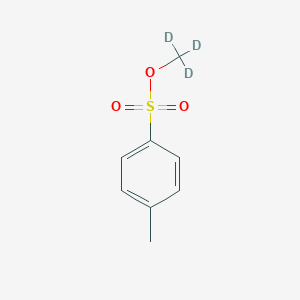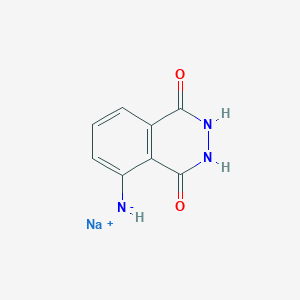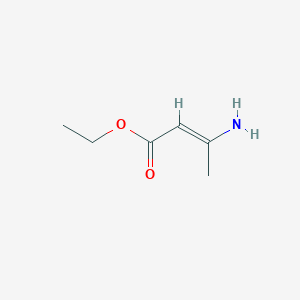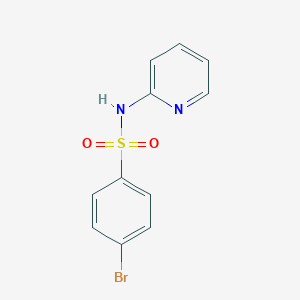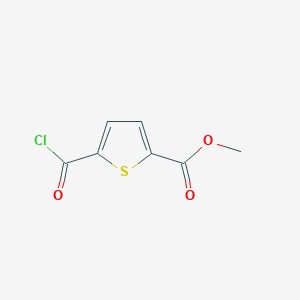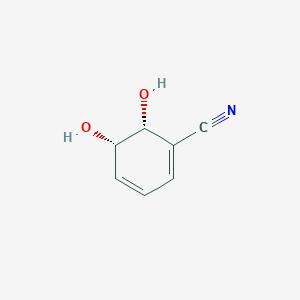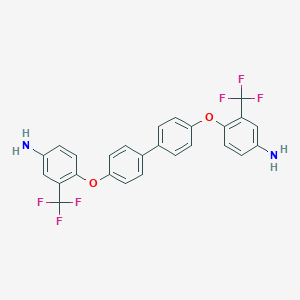
4,4'-Bis(4-amino-2-trifluoromethylphenoxy)biphenyl
Overview
Description
The compound 4,4'-Bis(4-amino-2-trifluoromethylphenoxy)biphenyl is a fluorinated diamine monomer that has been utilized in the synthesis of various polyimides. These polyimides are known for their solubility in organic solvents, excellent film-forming ability, and high thermal stability. The presence of trifluoromethyl groups contributes to the material's low dielectric constants and low moisture absorption, making them suitable for applications requiring materials with good electrical insulation properties .
Synthesis Analysis
The synthesis of 4,4'-Bis(4-amino-2-trifluoromethylphenoxy)biphenyl involves a nucleophilic chloro-displacement reaction, where a biphenol compound is reacted with 2-chloro-5-nitrobenzotrifluoride, followed by a reduction of the intermediate dinitro compound to form the diamine monomer . This monomer can then be reacted with aromatic dianhydrides to form polyimides through a two-step polycondensation method, which includes the formation of poly(amic acid)s and subsequent thermal imidization .
Molecular Structure Analysis
The molecular structure of the synthesized polyimides derived from 4,4'-Bis(4-amino-2-trifluoromethylphenoxy)biphenyl is characterized by the presence of trifluoromethyl groups and ether linkages. These structural features contribute to the high glass-transition temperatures and thermal stability of the resulting polyimides. The molecular structure also influences the solubility of the polyimides in various organic solvents .
Chemical Reactions Analysis
The chemical reactivity of 4,4'-Bis(4-amino-2-trifluoromethylphenoxy)biphenyl is demonstrated in its ability to form polyimides when reacted with aromatic dianhydrides. The polyimides formed exhibit good mechanical properties and thermal stability, which can be attributed to the robustness of the imide bond and the influence of the trifluoromethyl groups .
Physical and Chemical Properties Analysis
Polyimides synthesized from 4,4'-Bis(4-amino-2-trifluoromethylphenoxy)biphenyl exhibit a range of desirable physical and chemical properties. They have high glass-transition temperatures (Tg), indicating good thermal stability, and they maintain their structural integrity up to high temperatures. The materials also show low moisture absorption, which is beneficial for maintaining their electrical properties in humid environments. Additionally, the low dielectric constants of these polyimides make them suitable for electronic applications where low dielectric loss is required .
Scientific Research Applications
1. Organosoluble and Light-Colored Fluorinated Polyimides
- Application : This compound is used in the synthesis of organosoluble and light-colored fluorinated polyimides. These polyimides are synthesized through traditionally thermally polycondensation with bis [4- (4-amino-2-trifluoromethylphenoxy)phenyl]ether (II) and various commercial aromatic dinahydrides (III a-f) .
- Method : The synthesis involves thermal polycondensation of the compound with various aromatic dianhydrides .
- Results : The resulting polyimides exhibited high organo-solubility in common organic solvents and mechanical properties of tensile strengths of 92–116 MPa, tensile moduli of 2.0–42.3 GPa, elongations at break of 10–36%. They also exhibited glass transition temperatures (Tgs) of 215–265°C, 10 wt % weight-loss temperatures of 525–597°C in N2 .
2. Fluorinated Polyamides and Poly (Amide Imide)s
- Application : The compound is used in the synthesis of soluble fluorinated polyamides and poly (amide imide)s .
- Method : The synthesis involves direct polycondensation with triphenyl phosphate and pyridine .
- Results : The resulting polymers showed excellent solubility in amide-type solvents such as N-dimethylforamide and can also be dissolved in pyridine, m-cresol, and tetrahydrofuran. The glass transition temperature of these polymers were in the range of 278–366°C .
3. Fluorinated Polyimides for Microelectronics
- Application : This compound is used in the synthesis of fluorinated polyimides for microelectronics applications . These polyimides are used in optic and electric fields, including printed circuit boards, folding and flexible displays, ultra-thin solar cells, and 5G communication devices .
- Method : The synthesis involves thermal polycondensation with various commercial aromatic dinahydrides .
- Results : The resulting polyimides exhibited excellent optical transparency, thermal properties, and organosolubility, making them suitable for use in the microelectronics industry .
4. Fluorinated Polyimides for Electro-Optical and Semiconductor Industries
- Application : The compound is used in the synthesis of fluorinated polyimides for electro-optical and semiconductor industries . These polyimides have low dielectric constant, high optical transparency, and low birefringence .
- Method : The synthesis involves direct polycondensation with various commercially available aromatic dianhydrides .
- Results : The resulting polymers showed excellent solubility in commercially available solvents and are expected to be widely applied in electro-optical and semiconductor industries .
5. Fluorinated Polyimides Based on 1,2-Bis(4-amino-2-trifluoromethylphenoxy)benzene
- Application : The compound is used in the synthesis of fluorinated polyimides based on 1,2-Bis(4-amino-2-trifluoromethylphenoxy)benzene . These polymers are subjected to solubility, thermal, optical, dielectric property measurements .
- Method : The synthesis involves direct polycondensation with various commercially available aromatic dianhydrides .
- Results : The resulting polymers showed excellent solubility in commercially available solvents, high optical transparency, and low dielectric constant .
6. Fluorinated Polyimides for Flexible Circuitry Substrates
- Application : This compound is used in the synthesis of fluorinated polyimides for flexible circuitry substrates . These polyimides are used in diverse applications in the electronics industry, such as stress buffers, interlayer dielectrics, and passivation layers .
- Method : The synthesis involves thermal polycondensation with various commercial aromatic dinahydrides .
- Results : The resulting polyimides exhibited excellent thermal and chemical resistance, making them suitable for use in the electronics industry .
7. Fluorinated Polyimides Based on 2,2-Bis[4 …
- Application : The compound is used in the synthesis of fluorinated polyimides based on 2,2-Bis[4 … . These polymers were subjected to solubility, thermal, optical, dielectric property measurements .
- Method : The synthesis involves direct polycondensation with various commercially available aromatic dianhydrides .
- Results : The resulting polymers showed excellent solubility in commercially available solvents, high optical transparency, and low dielectric constant .
Future Directions
properties
IUPAC Name |
4-[4-[4-[4-amino-2-(trifluoromethyl)phenoxy]phenyl]phenoxy]-3-(trifluoromethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H18F6N2O2/c27-25(28,29)21-13-17(33)5-11-23(21)35-19-7-1-15(2-8-19)16-3-9-20(10-4-16)36-24-12-6-18(34)14-22(24)26(30,31)32/h1-14H,33-34H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWFSADBGACLBMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)OC3=C(C=C(C=C3)N)C(F)(F)F)OC4=C(C=C(C=C4)N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H18F6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80600108 | |
| Record name | 4,4'-[[1,1'-Biphenyl]-4,4'-diylbis(oxy)]bis[3-(trifluoromethyl)aniline] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80600108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
504.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4'-Bis(4-amino-2-trifluoromethylphenoxy)biphenyl | |
CAS RN |
138321-99-0 | |
| Record name | 4,4'-[[1,1'-Biphenyl]-4,4'-diylbis(oxy)]bis[3-(trifluoromethyl)aniline] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80600108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,4'-[[1,1'-Biphenyl]-4,4'-diylbis(oxy)]bis[3-(trifluoromethyl)aniline] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



